Copper dilaurate

Übersicht

Beschreibung

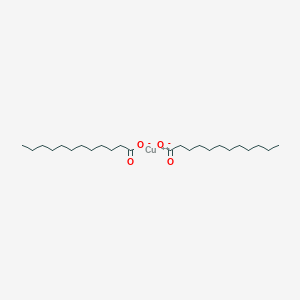

Copper dilaurate, also known as copper(II) dilaurate, is a copper salt of lauric acid. It is a white to yellowish powder that is soluble in organic solvents. Copper dilaurate is widely used in scientific research due to its unique properties and applications.

Wirkmechanismus

The mechanism of action of Copper dilaurate dilaurate as an antimicrobial agent is not fully understood. However, it is believed that Copper dilaurate ions released from Copper dilaurate dilaurate disrupt the cell membrane of microorganisms, leading to cell death. Copper ions can also generate reactive oxygen species that cause oxidative damage to microbial cells.

Biochemische Und Physiologische Effekte

Copper dilaurate has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. Copper dilaurate has also been shown to enhance wound healing and reduce inflammation in animal models. Additionally, Copper dilaurate dilaurate has been found to have neuroprotective effects in animal models of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of Copper dilaurate dilaurate is its versatility as a catalyst and antimicrobial agent. It can be used in a wide range of organic reactions and has broad-spectrum antimicrobial activity. However, Copper dilaurate dilaurate is sensitive to air and moisture, which can affect its stability and reactivity. It is also toxic to some aquatic organisms and can cause skin and eye irritation.

Zukünftige Richtungen

There are several areas of future research that could be explored with Copper dilaurate dilaurate. One potential application is in the development of new antimicrobial agents to combat antibiotic-resistant bacteria. Copper dilaurate could also be used in the development of new catalysts for organic reactions. Additionally, further studies could be conducted to investigate the potential neuroprotective effects of Copper dilaurate dilaurate in humans.

Conclusion

In conclusion, Copper dilaurate dilaurate is a versatile and useful compound that has a wide range of applications in scientific research. Its unique properties as a catalyst and antimicrobial agent make it a valuable tool for researchers in various fields. Further research is needed to fully understand the mechanism of action and potential applications of Copper dilaurate dilaurate.

Wissenschaftliche Forschungsanwendungen

Copper dilaurate has a wide range of applications in scientific research. It is commonly used as a catalyst in organic reactions, particularly in the synthesis of esters and amides. It is also used as an antimicrobial agent in various industries such as food, pharmaceuticals, and cosmetics. Copper dilaurate has been found to exhibit potent antifungal and antibacterial activity against a variety of microorganisms.

Eigenschaften

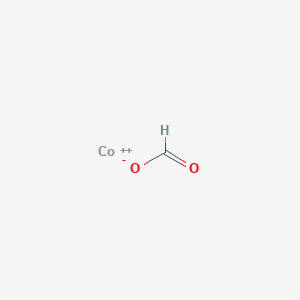

CAS-Nummer |

19179-44-3 |

|---|---|

Produktname |

Copper dilaurate |

Molekularformel |

C12H23CuO2+ |

Molekulargewicht |

462.2 g/mol |

IUPAC-Name |

copper;dodecanoate |

InChI |

InChI=1S/2C12H24O2.Cu/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/q;;+2/p-2 |

InChI-Schlüssel |

JDPSPYBMORZJOD-UHFFFAOYSA-L |

SMILES |

CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Cu+2] |

Kanonische SMILES |

CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Cu+2] |

Herkunft des Produkts |

United States |

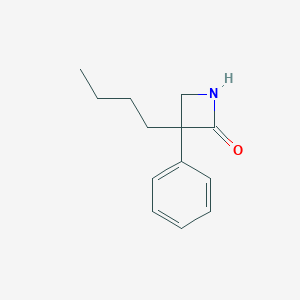

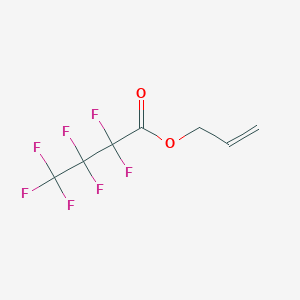

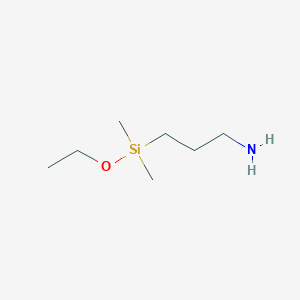

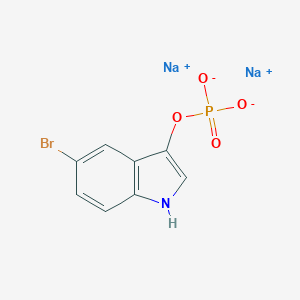

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.